molecular formula C213CH7NO3 B1675328 L-Serine-1-13C CAS No. 81201-84-5

L-Serine-1-13C

Cat. No. B1675328
CAS RN: 81201-84-5
M. Wt: 106.09 g/mol
InChI Key: MTCFGRXMJLQNBG-NSQKCYGPSA-N
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Description

L-Serine-1-13C is a non-essential amino acid that plays an important role in protein synthesis and other metabolic functions . Its isotope-labeled counterparts are often used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .


Synthesis Analysis

L-Serine is produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .


Molecular Structure Analysis

The molecular formula of L-Serine-1-13C is HOCH2CH(NH2)COOH . The molecular weight is 106.09 .


Chemical Reactions Analysis

L-Serine plays a role in cell growth and development (cellular proliferation) . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine, and guanine .


Physical And Chemical Properties Analysis

L-Serine-1-13C has a molecular weight of 106.09 . It is a solid substance with a white to off-white color .

Scientific Research Applications

Cometabolism and Utilization in Microorganisms

  • Corynebacterium glutamicum and L-Serine : A study showed that L-serine, despite not supporting the growth of Corynebacterium glutamicum, is consumed by this bacterium when grown on glucose. This results in the conversion of the carbon skeleton of L-serine into pyruvate-derived metabolites like L-alanine. The study highlights the cometabolism of L-serine in microorganisms (Netzer et al., 2004).

Biosynthesis and Isotope Labeling

  • Isotope-Labeled L-Serine Production : Research has been conducted on the stereospecific biosynthesis of 13C- and 15N-labeled L-serine. This process involves using Methylobacterium extorquens and allows for the production of various isotopomers of L-serine, which are crucial for scientific studies (Hanners et al., 1991).

Metabolic Pathway Analysis

  • Metabolic Pathways in Klebsiella pneumoniae : A study using two-dimensional rotational-echo double-resonance 13C NMR illustrated the metabolic pathways of L-[2-13C,15N]serine in Klebsiella pneumoniae. The study provides insights into the utilization and significance of serine in bacterial metabolism (McDowell et al., 1993).

Structural Analysis and Interactions

  • Serpin-Proteinase Interactions : Research using 13C NMR spectroscopy has contributed to understanding the complex interactions between serine proteinases and their inhibitors. This includes insights into the formation of tetrahedral intermediate complexes, which are fundamental to enzymatic processes (Matheson et al., 1991).

Applications in Biotechnology

  • Engineering Microorganisms for L-Serine Production : Studies have demonstrated the potential of genetically engineered microorganisms, like Corynebacterium glutamicum and Escherichia coli, to produce L-serine efficiently. This includes metabolic engineering to enhance the production yield and the development of strains capable of utilizing different feedstocks (Zhang et al., 2018).

Safety And Hazards

L-Serine-1-13C may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. Contact may cause eye irritation. It may be harmful if swallowed .

Future Directions

L-Serine-1-13C is a promising compound for future research, particularly in NMR-based studies designed to probe the structure, dynamics, and binding of biological macromolecules .

properties

IUPAC Name

(2S)-2-amino-3-hydroxy(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-NSQKCYGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([13C](=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901001838
Record name (1-~13~C)Serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Serine-1-13C

CAS RN

81201-84-5
Record name L-Serine-1-13C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081201845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-~13~C)Serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
EB Wilkes, AL Sessions, SS Zeichner… - Rapid …, 2022 - Wiley Online Library
… L-serine-1-13C (99 atom % 13C label at C-1) was purchased from Sigma-Aldrich; 0.97 mg of the label was combined with 2425.9 mg of the unlabeled BioUltra serine and homogenized …
N Asakawa, S Kuroki, H Kurosu, I Ando… - Journal of the …, 1992 - ACS Publications
In orderto investigate the relationship between hydrogen-bond length and 13C NMR chemical shifts of L-alanine carbonyl carbons in peptides in the solid state, 13C CP-MAS NMR …
Number of citations: 183 pubs.acs.org
VJ Geisler - 1991 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
AM Woys - 2012 - search.proquest.com
The goal of my research was two-fold. First, it was to synthesize and characterize model polypeptide systems to act as benchmarks for the testing and development of frequency-field …
Number of citations: 0 search.proquest.com
A Popoff - 2020 - publikationen.sulb.uni-saarland.de
Myxobacteria are one of the most prolific sources for new natural products. In general, natural products are an excellent base for the development of new pharmaceuticals. Using an …
HS Atreya - Stable Isotopes for Biomolecular NMR - chemie-brunschwig.ch
The cells will generally utilize the supplemented amino acids for protein synthesis prior to undergoing the de novo synthesis of the target amino acids. Please see page 28 for a …
Number of citations: 3 www.chemie-brunschwig.ch
鈴木芳宏, 小鹿一, 坂神洋次 - 天然有機化合物討論会講演要旨集43, 2001 - jstage.jst.go.jp
Cystothiazoles were β-methoxy acrylate-type antibiotics isolated from the myxobacterium Cystobacter fuscus. It is expected from their structures that cystothiazoles are biosynthesized …
Number of citations: 2 www.jstage.jst.go.jp

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